molecular formula C31H46O11 B13849909 methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B13849909
M. Wt: 594.7 g/mol
InChI Key: YSYZPLFFQVTDDY-VPNROLMMSA-N
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Description

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions. The key steps typically include:

    Protection of Hydroxyl Groups: Acetylation of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine.

    Formation of Glycosidic Linkage: Coupling of the protected sugar moiety with the steroidal core using a glycosyl donor and an appropriate catalyst.

    Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for deprotection and glycosylation reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted glycosides.

Scientific Research Applications

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying stereoselective reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of steroidal drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular functions.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular processes.

    Signal Transduction: Affecting signal transduction pathways to influence cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol: Similar in structure but differs in the functional groups and stereochemistry.

    (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthren-3-ol: Another similar compound with variations in the side chains and functional groups.

Properties

Molecular Formula

C31H46O11

Molecular Weight

594.7 g/mol

IUPAC Name

methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C31H46O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-19-7-9-20-18(14-19)6-8-22-21(20)12-13-31(4)23(22)10-11-24(31)35/h18-28,30,35H,6-14H2,1-5H3/t18-,19+,20+,21+,22-,23-,24+,25-,26?,27?,28?,30-,31+/m1/s1

InChI Key

YSYZPLFFQVTDDY-VPNROLMMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)O[C@H]2CC[C@H]3[C@@H](C2)CC[C@@H]4[C@H]3CC[C@]5([C@@H]4CC[C@@H]5O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C(C2)CCC4C3CCC5(C4CCC5O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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